molecular formula C13H14O3 B14195953 2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- CAS No. 862464-35-5

2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)-

Cat. No.: B14195953
CAS No.: 862464-35-5
M. Wt: 218.25 g/mol
InChI Key: RFSKGGMIJZWJTF-GFCCVEGCSA-N
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Description

2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- is a chemical compound belonging to the class of pyranones This compound is characterized by a pyran ring fused with a dione structure and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethyl-substituted precursor with a suitable dione compound in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dione structure to a diol.

    Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of diols and alcohols.

    Substitution: Formation of substituted pyranones with various functional groups.

Scientific Research Applications

2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4-hydroxy-6-methyl-2H-pyran-2-one
  • 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate

Uniqueness

2H-Pyran-2,4(3H)-dione, dihydro-6-(2-phenylethyl)-, (6R)- is unique due to its specific substitution pattern and stereochemistry. The presence of the phenylethyl group and the (6R) configuration contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

862464-35-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

(6R)-6-(2-phenylethyl)oxane-2,4-dione

InChI

InChI=1S/C13H14O3/c14-11-8-12(16-13(15)9-11)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2/t12-/m1/s1

InChI Key

RFSKGGMIJZWJTF-GFCCVEGCSA-N

Isomeric SMILES

C1[C@H](OC(=O)CC1=O)CCC2=CC=CC=C2

Canonical SMILES

C1C(OC(=O)CC1=O)CCC2=CC=CC=C2

Origin of Product

United States

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